5-Methyl-1-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is a heterocyclic compound that belongs to the class of triazoloquinolinesIt has a molecular formula of C19H17N3OS and a molecular weight of 335.423 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the reaction of 5-methyl-1H-[1,2,4]triazolo[4,3-a]quinoline with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized sulfur or nitrogen atoms.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.
Scientific Research Applications
5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to inhibit specific enzymes and receptors.
Biology: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it can inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit anticancer and antimicrobial activities.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-METHYL-1-[(2-PHENOXYETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is unique due to its specific structural features, such as the phenoxyethyl group and the triazoloquinoline core. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17N3OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-methyl-1-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C19H17N3OS/c1-14-13-18-20-21-19(22(18)17-10-6-5-9-16(14)17)24-12-11-23-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
InChI Key |
PENVPOSIGQJQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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